Triethylammonium formate

Overview

Description

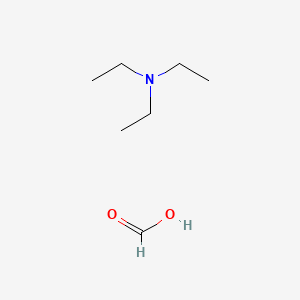

Triethylammonium formate is an organic compound with the chemical formula C₆H₁₅NO₂. It is formed by the reaction of formic acid with triethylamine. This compound is known for its utility in various chemical reactions, particularly in reduction processes.

Preparation Methods

Triethylammonium formate can be synthesized through a straightforward reaction between formic acid and triethylamine. The reaction typically proceeds as follows:

HCOOH+N(CH2CH3)3→C6H15NO2

This reaction is usually carried out at room temperature and yields this compound as a yellow oil .

Chemical Reactions Analysis

Triethylammonium formate is involved in several types of chemical reactions, primarily reduction reactions. Some notable reactions include:

Reductive Dimerization: It is used in the reductive dimerization of araldehydes into pinacols and nitroarenes into azoarenes.

Dehalogenation: It is effective in the reductive dehalogenation of aromatic halides.

Reduction of Nitro Compounds: It reduces nitro compounds to their corresponding amines.

Common reagents used in these reactions include magnesium and palladium on carbon (Pd/C) or platinum on carbon (Pt/C) as catalysts. The major products formed from these reactions are pinacols, azoarenes, and amines .

Scientific Research Applications

Chemical Reactions

Triethylammonium formate is widely used in several types of chemical reactions:

- Transfer Hydrogenation : It serves as a hydrogen donor in transfer hydrogenation reactions, facilitating the reduction of carbonyl compounds and nitro groups to their corresponding alcohols and amines, respectively .

- Reductive Dimerization : The compound has been effectively employed in the reductive dimerization of araldehydes into pinacols and nitroarenes into azoarenes. This process yields high purity products and is conducted under mild conditions .

- Dehalogenation : It is also used for the reductive dehalogenation of aromatic halides, showcasing its versatility in organic synthesis.

Biological Applications

- Antifungal Properties : Research indicates that this compound exhibits antifungal activity against Aspergillus niger, suggesting potential applications in agricultural and pharmaceutical industries .

- Biochemical Reactions : The compound plays a critical role in biochemical pathways, particularly in the purification of nucleic acids and other biomolecules. Its ability to facilitate reductive reactions makes it useful in various biological assays .

Case Study 1: Reductive Dimerization of Aromatic Carbonyls

A study demonstrated the efficiency of this compound combined with magnesium for the reductive dimerization of aromatic carbonyls. The reaction yielded 1,2-diols with high selectivity and minimal side products. The process was conducted at ambient temperature using methanol as a solvent, which enhanced the reaction's efficiency .

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Reductive Dimerization | Benzaldehyde + TEAF + Mg | Pinacol | 95 |

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against Aspergillus niger. The results indicated significant antifungal activity, suggesting its potential use as a biopesticide or therapeutic agent .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Aspergillus niger | Effective |

Mechanism of Action

The mechanism by which triethylammonium formate exerts its effects is primarily through its role as a hydrogen donor. In the presence of a catalyst, it facilitates the transfer of hydrogen atoms to the substrate, leading to the reduction of the substrate. For example, in the reduction of nitro compounds, this compound donates hydrogen atoms to the nitro group, converting it into an amine .

Comparison with Similar Compounds

Triethylammonium formate can be compared with other alkylammonium formates and formic acid derivatives:

Triethylammonium acetate: Similar in structure but used more in esterification reactions.

Ammonium formate: Commonly used in transfer hydrogenation but less selective compared to this compound.

Formic acid: A simpler molecule that can also act as a hydrogen donor but is more volatile and hazardous.

This compound stands out due to its higher selectivity and efficiency in reduction reactions, making it a valuable reagent in both laboratory and industrial settings .

Biological Activity

Triethylammonium formate (TEAF) is a quaternary ammonium salt formed from the reaction of triethylamine and formic acid. Its biological activity has garnered attention in various fields, including antimicrobial research, biochemistry, and drug development. This article provides a comprehensive overview of the biological activity of TEAF, supported by data tables, case studies, and research findings.

- Molecular Formula : C₇H₁₇NO₂

- Molecular Weight : 147 g/mol

- Appearance : Yellow oil

The compound is characterized by its ammonium group and formate ion, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that TEAF exhibits significant antimicrobial properties. A study highlighted that certain derivatives of triethylammonium isatin hydrazones, which include TEAF, demonstrated activity against Staphylococcus aureus and Bacillus cereus, including methicillin-resistant strains. The effectiveness was comparable to that of norfloxacin, a well-known antibiotic .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triethylammonium isatin hydrazones | Staphylococcus aureus | 16 µg/mL |

| Bacillus cereus | 32 µg/mL | |

| Methicillin-resistant S. aureus | 32 µg/mL |

Cytotoxicity and Hemocompatibility

TEAF has been evaluated for cytotoxicity and hemocompatibility using Chang liver cells. The results indicated low cytotoxicity, suggesting that TEAF could be a safer alternative for therapeutic applications . The antiaggregatory and anticoagulant activities of TEAF derivatives further support their potential use in clinical settings.

Case Study: Hemocompatibility Assessment

In a study assessing hemocompatibility, this compound showed minimal hemolytic activity at concentrations up to 100 µg/mL. This finding is crucial for its application in drug formulations intended for systemic use.

The biological activity of TEAF can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The positively charged nitrogen atom in the ammonium group enhances interaction with negatively charged components of bacterial cell membranes, leading to increased permeability and subsequent cell death.

Applications in Drug Development

TEAF's unique properties make it a valuable candidate in drug development, particularly for creating new antimicrobial agents. The molecular hybridization approach, where different pharmacophores are combined into one molecule, is being explored to enhance the efficacy of TEAF derivatives against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of triethylammonium formate (TEAF) relevant to its use in laboratory settings?

TEAF exhibits distinct physicochemical properties critical for its role as a solvent or reagent. For example, its osmotic and activity coefficients in aqueous solutions at 298.15 K have been experimentally determined, showing non-ideal behavior due to ionic interactions . Spectroscopic characterization (e.g., IR and NMR) reveals key functional groups: a carbonyl stretch at ~1797 cm⁻¹ (C=O), ammonium N-H stretches (~2679 cm⁻¹), and distinct proton environments in ^1H NMR (e.g., formate H at δ 8.28 ppm and ethyl groups at δ 2.92 and 1.10 ppm) . These properties are foundational for designing solvent systems or reaction conditions.

Q. What is a reliable method for synthesizing TEAF with high purity for experimental use?

TEAF is synthesized via neutralization of triethylamine with formic acid (molar ratio 1:1) at 70–80°C for 3 hours, yielding ~68% as a yellow oil. Purification involves silica gel chromatography to remove unreacted precursors. Confirmation of purity requires NMR (to verify absence of residual acid/amine) and mass spectrometry (M⁺ peak at m/z 147) .

Q. How does TEAF compare to other ammonium formate salts in stabilizing biomolecules?

TEAF’s chaotropic cation (triethylammonium) and kosmotropic anion (formate) create a stabilizing ionic environment for proteins. For instance, TEAF’s structural analogs (e.g., triethylammonium dihydrogen phosphate) effectively stabilize multimeric proteins like concanavalin A by balancing ion-specific effects . This makes TEAF suitable for biochemical assays requiring macromolecular stability.

Advanced Research Questions

Q. What mechanistic role does TEAF play in catalytic transfer hydrogenation reactions?

In Pd-catalyzed transfer hydrogenation, TEAF acts as a hydrogen donor via its formate ion. Studies show superior performance compared to ammonium formate, likely due to its buffering capacity and reduced catalyst poisoning. For example, in benzonitrile reduction, TEAF in ethanol-water solvent increased catalyst productivity 15-fold in flow systems versus batch, attributed to improved proton transfer and reduced deactivation . Reaction optimization requires monitoring pH and solvent polarity to balance hydrogen donation and catalyst longevity.

Q. How can TEAF be optimized for reductive dimerization of aromatic aldehydes to pinacols?

TEAF-Mg systems enable reductive dimerization via single-electron transfer mechanisms. Key parameters include stoichiometric Mg:TEAF ratios (typically 2:1), solvent choice (polar aprotic solvents enhance ion dissociation), and temperature control (60–80°C). Post-reaction, quenching with aqueous acid followed by extraction isolates pinacols in >70% yield. Competing pathways (e.g., over-reduction to alcohols) are mitigated by limiting TEAF excess .

Q. What experimental strategies address contradictions in TEAF’s solvent effects across different reaction systems?

Contradictions arise from TEAF’s dual role as ionic liquid and proton source. For instance, in hydrosilylation, TEAF’s high ionic strength may suppress substrate diffusion, while in hydrogenation, it enhances proton availability. Systematic studies using kinetic profiling (e.g., in situ IR or UV-Vis) and computational modeling (e.g., DFT for ion-pair interactions) can resolve these effects. Comparative studies with analogs (e.g., tetrabutylammonium formate) highlight cation size’s impact on reaction kinetics .

Q. How does TEAF influence the chromatographic purification of phosphorylated glycoconjugates?

In DEAE-cellulose chromatography, TEAF’s buffering capacity (pH ~3–4) and ionic strength enable selective elution of phosphorylated compounds. For example, O-deacylated cellobiosyl phosphates are isolated using TEAF gradients, achieving 80% yield. The triethylammonium ion’s weak ion-pairing minimizes nonspecific binding, while formate’s low molecular weight facilitates downstream desalting .

Q. Methodological Considerations

Q. What analytical techniques are essential for characterizing TEAF-containing reaction mixtures?

- NMR Spectroscopy : Monitors formate consumption (δ 8.28 ppm) and byproduct formation.

- Mass Spectrometry : Confirms molecular ions (m/z 147) and detects degradation products.

- Ion Chromatography : Quantifies residual formate and ammonium ions.

- Karl Fischer Titration : Measures water content, critical for hygroscopic TEAF .

Q. How should TEAF be handled to ensure reproducibility in kinetic studies?

Properties

IUPAC Name |

N,N-diethylethanamine;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMFUWGXPRYYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-29-5 | |

| Record name | Triethylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid:Triethylamine 1:1 solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4T038P8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.